Indium hexafluoropentanedionate

Volatility Sublimation Vapor Pressure

Select Indium hexafluoropentanedionate (In(hfac)₃) for superior volatility and thermal stability in vapor-phase deposition. The electron-withdrawing CF₃ groups of the hfac ligand enable lower sublimation temperatures than non-fluorinated In(acac)₃, critical for depositing indium oxide, ITO, and CIGS absorber layers on temperature-sensitive substrates. Available in purities up to 8N (99.999999%), this precursor minimizes trace-metal defects in quantum dots and semiconductor films. Ideal for plasma-enhanced CVD and ALD, it ensures conformal coating of high-aspect-ratio features. Choose In(hfac)₃ over pyrophoric alkyl alternatives for safer handling and reduced carbon contamination in your thin-film processes.

Molecular Formula C15H3F18InO6
Molecular Weight 735.97 g/mol
Cat. No. B1518480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium hexafluoropentanedionate
Molecular FormulaC15H3F18InO6
Molecular Weight735.97 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F
InChIInChI=1S/3C5H2F6O2.In/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+;
InChIKeyROHABQYZMNMONF-VRBCMZOBSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Hexafluoropentanedionate (In(hfac)₃): CAS 34110-72-0 Overview for ALD/CVD Precursor Procurement


Indium hexafluoropentanedionate, also referred to as indium(III) hexafluoroacetylacetonate or In(hfac)₃, is a coordination complex with the molecular formula C₁₅H₃F₁₈InO₆ and a molecular weight of 735.97 g/mol [1]. It is a member of the metal β-diketonate family, specifically a fully fluorinated acetylacetonate complex. This compound is a white to off-white microcrystalline solid at room temperature and is known for its stability in air [2]. Its primary function is as a volatile precursor for vapor-phase deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), to create high-purity indium-containing thin films and nanomaterials [1].

Why Generic Substitution Fails: The Indispensable Role of Indium Hexafluoropentanedionate in Precise Vapor Deposition


Indium precursors are not interchangeable commodities; subtle differences in ligand chemistry dictate fundamental process parameters and material quality. In(hfac)₃ belongs to the fluorinated β-diketonate class, and its substitution with non-fluorinated analogs like In(acac)₃ (acetylacetonate) is not trivial. The electron-withdrawing nature of the CF₃ groups in the hfac ligand dramatically alters the compound's volatility and thermal stability compared to its non-fluorinated counterpart [1]. Furthermore, generic substitution with alkyl-based precursors like trimethylindium (TMI) introduces challenges such as extreme pyrophoricity and carbon contamination [2]. The specific properties of In(hfac)₃, detailed below, are critical for achieving specific film qualities, lower deposition temperatures, and compatibility with co-precursors in multi-component systems.

Quantitative Evidence Guide for Selecting Indium Hexafluoropentanedionate Over Alternatives


Enhanced Volatility: Lower Sublimation Temperatures vs. Non-Fluorinated In(acac)₃

The fully fluorinated ligand structure of In(hfac)₃ confers significantly enhanced volatility compared to the non-fluorinated analog In(acac)₃, a key differentiator for efficient vapor-phase deposition. In(hfac)₃ has been reported to sublime at a temperature range of 80–100 °C under a pressure of 0.1 Torr . In stark contrast, the non-fluorinated indium acetylacetonate, In(acac)₃, typically requires sublimation temperatures in the range of 260–280 °C under atmospheric pressure [1]. While a direct 1:1 comparison is limited by differing reported pressure conditions, the substantial temperature differential highlights a class-level trend where fluorination dramatically increases volatility, allowing for lower-temperature processing.

Volatility Sublimation Vapor Pressure Precursor Chemistry

Thermodynamic Sublimation Parameters: Quantifying Volatility Advantage

While direct experimental data for In(hfac)₃ sublimation thermodynamics are limited in the accessible literature, the behavior of the non-fluorinated analog In(acac)₃ provides a quantitative baseline for the thermal energy required for vapor-phase transport. The sublimation process for In(acac)₃ in the temperature range of 162–217 °C has been thermodynamically characterized, yielding an enthalpy of sublimation (ΔH°sub) of 2.07 ± 0.1 kcal/mol and an entropy of sublimation (ΔS°sub) of 34.7 ± 0.2 cal/(mol·K) [1]. It is a well-established class-level principle that fluorination of β-diketonate ligands reduces intermolecular forces, leading to a lower enthalpy of sublimation and enhanced volatility [2]. Therefore, the ΔH°sub for In(hfac)₃ is expected to be significantly lower than the 2.07 kcal/mol value for In(acac)₃, providing a more favorable energy profile for vaporization.

Thermodynamics Sublimation Enthalpy Sublimation Entropy Vapor Pressure

Precursor Purity and Its Impact on Electronic Material Quality

The purity of the precursor is a critical factor in determining the electrical and optical properties of the resulting thin film, particularly for semiconductor and optoelectronic applications. In(hfac)₃ is commercially available in a range of purities up to 99.9999% (6N), with custom grades up to 99.99999% (7N) and 99.999999% (8N) available [1]. In comparison, the widely used non-fluorinated alternative, In(acac)₃, is commonly offered at a standard purity of ≥99.99% (4N) on a trace metals basis . While a 4N purity is suitable for many research applications, the availability of higher, 6N to 8N purity grades for In(hfac)₃ is a key differentiator for applications where even part-per-million levels of metallic impurities can act as detrimental dopants or scattering centers, degrading carrier mobility and film transparency.

Purity Trace Metals Semiconductor Grade Material Science

Enabling Chalcopyrite Photovoltaics: Proven Performance in CuInSe₂ CVD

In the development of chalcopyrite thin-film solar cells, the choice of indium precursor is pivotal for achieving the desired film stoichiometry and electronic properties. In(hfac)₃ has been successfully employed as the indium source for the first reported chemical vapor deposition (CVD) of chalcopyrite CuInSe₂ thin layers using a glow-discharge-enhanced process [1]. This achievement is non-trivial, as alternative indium precursors can present challenges such as insufficient volatility, poor reactivity with co-precursors, or the incorporation of deleterious impurities. While direct comparative film data for CuInSe₂ from other precursors is sparse, the successful fabrication of films with compositions around the stoichiometric ratio (Cu:In:Se = 1:1:2) using In(hfac)₃ demonstrates its unique suitability for this demanding application [1].

Photovoltaics CuInSe2 CVD Thin Film Solar Cells

Best Research and Industrial Application Scenarios for Indium Hexafluoropentanedionate


Low-Temperature ALD of Indium Oxide (In₂O₃) and ITO Transparent Conductive Oxides

The enhanced volatility and lower sublimation temperature of In(hfac)₃, as quantified in the evidence above [1], make it ideally suited for Atomic Layer Deposition (ALD) of indium oxide and indium tin oxide (ITO) thin films. This is particularly critical for depositing these transparent conductive layers onto temperature-sensitive substrates like flexible polymers or for use in advanced back-end-of-line (BEOL) semiconductor processes where the thermal budget is strictly limited. The high purity levels available [2] ensure that the resulting films exhibit optimal electrical conductivity and optical transparency, free from performance-degrading impurities.

Precursor for Chalcopyrite and Kesterite Thin-Film Photovoltaic Absorbers

As demonstrated by its successful use in the first CVD of CuInSe₂ [1], In(hfac)₃ is a proven precursor for fabricating chalcopyrite absorber layers in high-efficiency thin-film solar cells. Its compatibility with a glow-discharge-enhanced CVD process suggests it can be used in various plasma-assisted deposition techniques. Researchers developing Cu(In,Ga)Se₂ (CIGS) or emerging Cu₂ZnSnS₄ (CZTS) solar cells should prioritize In(hfac)₃ for its ability to deliver indium in a controlled manner, facilitating the precise tuning of film composition and stoichiometry that is essential for high photovoltaic conversion efficiencies.

Synthesis of High-Purity Indium-Based Nanomaterials and Quantum Dots

The role of In(hfac)₃ extends beyond thin films into the realm of nanomaterials. It serves as a molecular precursor for the synthesis of indium-based quantum dots and nanoparticles for advanced display and photovoltaic technologies [1]. The availability of In(hfac)₃ in ultra-high purities (up to 8N) [2] is a critical advantage here, as the optoelectronic properties of quantum dots are exquisitely sensitive to the presence of trace metal contaminants. Using a high-purity precursor is a necessary first step in producing nanomaterials with narrow size distributions and high quantum yields, which are essential for commercial applications in displays and bio-imaging.

Plasma-Enhanced CVD (PECVD) for Indium and Indium-Copper Alloys

The compound's reactivity is well-suited for plasma-enhanced deposition environments, as evidenced by its use in the PECVD of indium and indium-copper alloy thin films [1]. This application scenario leverages the volatile nature of In(hfac)₃ in a plasma environment to achieve film deposition at even lower substrate temperatures than conventional thermal CVD. This is beneficial for depositing conductive seed layers or interconnects in microelectronic devices where precise thickness control and conformality are required on high-aspect-ratio structures, and where the high volatility of In(hfac)₃ ensures efficient transport into complex device geometries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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